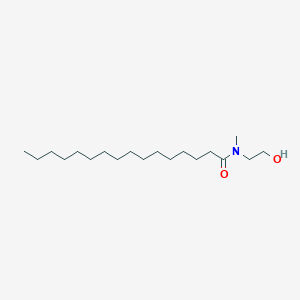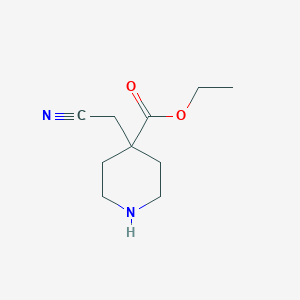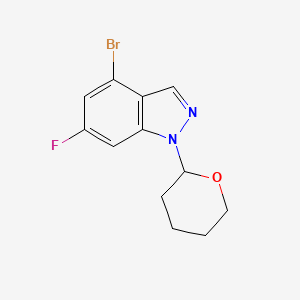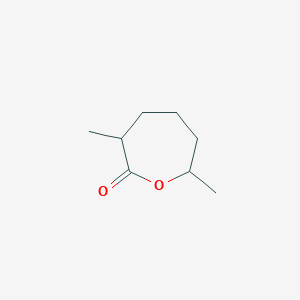![molecular formula C17H19N5S B8540546 N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine](/img/structure/B8540546.png)
N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles This compound is characterized by its complex structure, which includes a thiazole ring, a pyrimidine ring, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 and cyclin-A2, which are crucial for cell cycle regulation . By binding to these targets, the compound can modulate cellular processes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE is unique due to its specific combination of thiazole, pyrimidine, and benzene rings, which confer distinct chemical and biological properties. Its ability to inhibit cyclin-dependent kinases sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H19N5S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H19N5S/c1-11-16(23-12(2)19-11)15-9-10-18-17(21-15)20-13-5-7-14(8-6-13)22(3)4/h5-10H,1-4H3,(H,18,20,21) |
InChI Key |
FGGSNQOBRJVAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-methyl-4-[2-(1-methylpyrrol-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B8540502.png)
![2-(4-Cyanophenylimino)-3-thia-1-azaspiro[4.4]nonane](/img/structure/B8540510.png)
![1-(2,6-Dichlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8540515.png)

![2-Aminobenzo[b]thiophene-3-carboxamide](/img/structure/B8540532.png)


![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B8540549.png)
![1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(1-methyl-1-phenylethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B8540554.png)


